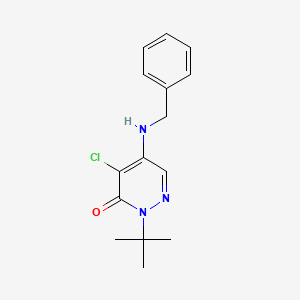
5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family. This compound is characterized by the presence of a benzylamino group, a tert-butyl group, and a chlorine atom attached to a pyridazinone core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one typically involves multiple steps. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the benzylamino and tert-butyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of flow microreactors has been shown to be effective in the synthesis of similar compounds, allowing for better control over reaction parameters and reducing the risk of side reactions .
Análisis De Reacciones Químicas
Types of Reactions
5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinones.
Aplicaciones Científicas De Investigación
5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with biological receptors, while the tert-butyl and chlorine groups can influence the compound’s binding affinity and selectivity. These interactions can modulate various cellular processes, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(benzylamino)-2-(tert-butyl)-4-methylpyridazin-3(2H)-one: Similar structure but with a methyl group instead of a chlorine atom.
5-(benzylamino)-2-(tert-butyl)-4-fluoropyridazin-3(2H)-one: Similar structure but with a fluorine atom instead of a chlorine atom.
5-(benzylamino)-2-(tert-butyl)-4-bromopyridazin-3(2H)-one: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the chlorine atom in 5-(benzylamino)-2-(tert-butyl)-4-chloropyridazin-3(2H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different halogen atoms or other substituents.
Propiedades
Fórmula molecular |
C15H18ClN3O |
|---|---|
Peso molecular |
291.77 g/mol |
Nombre IUPAC |
5-(benzylamino)-2-tert-butyl-4-chloropyridazin-3-one |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)19-14(20)13(16)12(10-18-19)17-9-11-7-5-4-6-8-11/h4-8,10,17H,9H2,1-3H3 |
Clave InChI |
PMCGYNSBBKCRMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(=O)C(=C(C=N1)NCC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


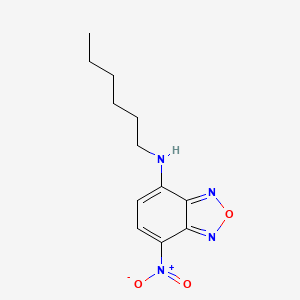
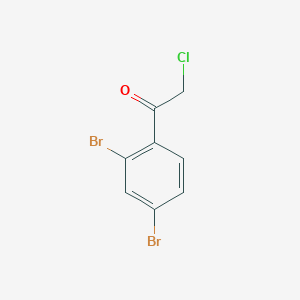

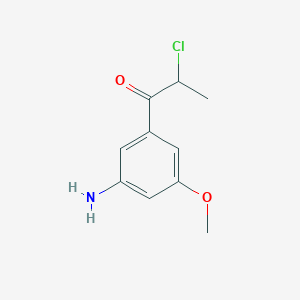
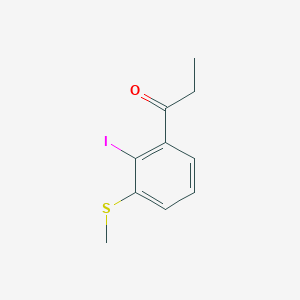


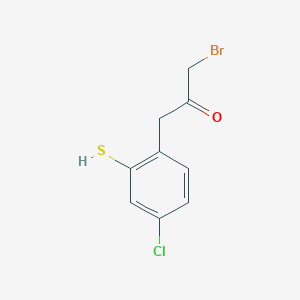
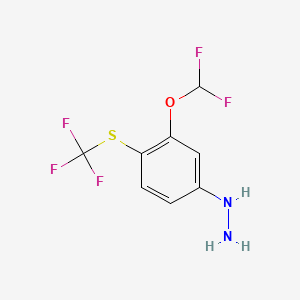
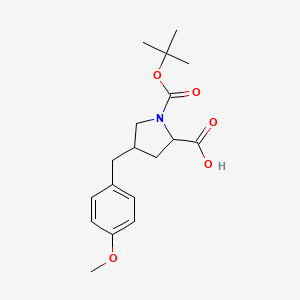
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)



